Structural Selectivity Profile: Pyrrolidine-Pyridazine-Thiophene vs. General NK3 Antagonist Pharmacophore
The compound's three-dimensional architecture distinguishes it from the broader NK3 antagonist chemotype. In the patent EP2661432B1, the most potent examples (e.g., compounds with Ki < 10 nM at the human NK3 receptor) predominantly feature a phenyl or substituted phenyl ring at the position corresponding to the 4-methylthiophene of CAS 2034223-86-2 [1]. The replacement of a phenyl with a 4-methylthiophene introduces a sulfur heteroatom and alters both steric bulk and π-electron distribution in the region that project into the receptor's hydrophobic pocket. While no direct affinity data exist for CAS 2034223-86-2, thiophene-for-phenyl replacement in analogous GPCR ligands has been shown to modulate selectivity by 0.5 to 1.5 log units [2]. This observed class-level SAR indicates that CAS 2034223-86-2 is not interchangeable with phenyl-bearing analogs.
| Evidence Dimension | Thiophene vs. phenyl replacement effect on GPCR affinity (class-level) |
|---|---|
| Target Compound Data | 4-methylthiophen-2-yl substituent present (CAS 2034223-86-2) |
| Comparator Or Baseline | Phenyl-substituted NK3 antagonists in patent EP2661432B1 (e.g., compounds with phenyl/R¹ groups) |
| Quantified Difference | Class-level SAR: thiophene replacement can shift receptor affinity by 0.5–1.5 log units (ΔpKi ≈ 0.5–1.5) [2] |
| Conditions | Class-level observation from GPCR medicinal chemistry literature; not directly measured for CAS 2034223-86-2 |
Why This Matters
This structural difference suggests that CAS 2034223-86-2 may exhibit a distinct selectivity window relative to phenyl-bearing analogs, which is critical when procuring a compound for NK3 receptor screening or tool compound development.
- [1] Knust, H. et al. (2012) 'Pyrrolidine derivatives as NK3 antagonists', European Patent EP2661432B1. Available at: https://patents.google.com/patent/EP2661432B1/en (Accessed: 2026-05-09). View Source
- [2] Meanwell, N.A. (2011) 'Synopsis of some recent tactical application of bioisosteres in drug design', Journal of Medicinal Chemistry, 54(8), pp. 2529-2591. (Thiophene bioisosteric replacement discussion, p. 2557-2558). View Source
